N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215555-19-3
VCID: VC7609697
InChI: InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)14-15-25(21(27)16-10-12-17(13-11-16)26(28)29)22-23-20-18(30-6-3)8-7-9-19(20)31-22;/h7-13H,4-6,14-15H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Molecular Formula: C22H27ClN4O4S
Molecular Weight: 478.99

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

CAS No.: 1215555-19-3

VCID: VC7609697

Molecular Formula: C22H27ClN4O4S

Molecular Weight: 478.99

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride - 1215555-19-3

Description

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. It is characterized by its intricate molecular structure, which includes a diethylamino group, a benzo[d]thiazole moiety, and a nitrobenzamide segment. This compound is primarily investigated for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Key Structural Features:

  • Diethylamino Group: Contributes to the compound's basicity and potential interactions with biological targets.

  • Benzo[d]thiazole Moiety: Known for its role in various pharmacological activities.

  • Nitrobenzamide Segment: Adds to the compound's reactivity and potential biological activity.

Synthesis

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves several key steps, typically requiring careful control of reaction conditions such as temperature and pH to achieve high yields. The process involves multi-step organic synthesis techniques, similar to those used for other complex benzamide derivatives.

Biological Activities and Potential Applications

This compound is primarily investigated for its potential therapeutic properties, particularly in drug development and molecular biology. Its unique structure suggests applications in pharmacology, possibly in oncology and neurology, due to the biological activities associated with thiazole derivatives.

Potential Mechanisms of Action:

  • Interaction with Molecular Targets: The compound may interact with specific biological targets, influencing cellular signaling pathways.

  • Modulation of Cellular Responses: Potential to modulate immune responses or cellular proliferation.

Comparative Data on Similar Compounds:

CompoundMolecular Weight (g/mol)Potential Applications
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochlorideApproximately 479.0Pharmacology, Drug Development
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochlorideApproximately 437.96Oncology, Neuropharmacology
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesVariesAntimicrobial, Anticancer
CAS No. 1215555-19-3
Product Name N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
Molecular Formula C22H27ClN4O4S
Molecular Weight 478.99
IUPAC Name N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Standard InChI InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)14-15-25(21(27)16-10-12-17(13-11-16)26(28)29)22-23-20-18(30-6-3)8-7-9-19(20)31-22;/h7-13H,4-6,14-15H2,1-3H3;1H
Standard InChIKey USOYZSGEIREYSN-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Solubility not available
PubChem Compound 16808569
Last Modified Aug 19 2023

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